molecular formula C23H18N2O4 B11682956 7-[(2-hydroxyethyl)amino]-3-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione

7-[(2-hydroxyethyl)amino]-3-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione

Cat. No.: B11682956
M. Wt: 386.4 g/mol
InChI Key: KZWPMOVCPIUNDG-UHFFFAOYSA-N
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Description

7-[(2-HYDROXYETHYL)AMINO]-3-METHYL-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE is a complex organic compound with a unique structure that includes both hydroxyethyl and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-HYDROXYETHYL)AMINO]-3-METHYL-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable precursor with an epoxide under controlled conditions to introduce the hydroxyethyl group. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[(2-HYDROXYETHYL)AMINO]-3-METHYL-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to introduce additional hydrogen atoms.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while reduction may result in the formation of a more saturated compound.

Scientific Research Applications

7-[(2-HYDROXYETHYL)AMINO]-3-METHYL-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and protein binding.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 7-[(2-HYDROXYETHYL)AMINO]-3-METHYL-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE exerts its effects involves its interaction with specific molecular targets. The hydroxyethyl and amino groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    7-[(2-HYDROXYETHYL)AMINO]-3-METHYL-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE: shares similarities with other compounds that have hydroxyethyl and amino groups, such as:

Uniqueness

What sets 7-[(2-HYDROXYETHYL)AMINO]-3-METHYL-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE apart is its unique pentaphene structure, which provides distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or advanced materials.

Properties

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

7-(2-hydroxyethylamino)-3-methyl-14H-naphtho[3,2-a]phenoxazine-8,13-dione

InChI

InChI=1S/C23H18N2O4/c1-12-6-7-15-17(10-12)29-18-11-16(24-8-9-26)19-20(21(18)25-15)23(28)14-5-3-2-4-13(14)22(19)27/h2-7,10-11,24-26H,8-9H2,1H3

InChI Key

KZWPMOVCPIUNDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(O2)C=C(C4=C3C(=O)C5=CC=CC=C5C4=O)NCCO

Origin of Product

United States

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